molecular formula C17H13NO3S B11694868 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11694868
M. Wt: 311.4 g/mol
InChI Key: FBWBCPOQKKBHNF-GDNBJRDFSA-N
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Description

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenyl group and a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with 3-methylbenzylamine in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

Uniqueness

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both hydroxyphenyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H13NO3S/c1-11-3-2-4-13(9-11)18-16(20)15(22-17(18)21)10-12-5-7-14(19)8-6-12/h2-10,19H,1H3/b15-10-

InChI Key

FBWBCPOQKKBHNF-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Origin of Product

United States

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